3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide
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Overview
Description
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide is a compound that belongs to the class of oxirane-2,2-dicarboxamides These compounds are known for their broad spectrum of biological activity and are of significant interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide can be achieved through several methods:
Radziszewski Oxidation: This method involves the oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol.
Darzens Reaction: This traditional method involves the reaction of α-halogen amides with carbonyl compounds.
Modified Radzishevsky-Payne Reaction: This approach involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions.
Chemical Reactions Analysis
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits moderate activity as a plant growth regulator and antidote.
Inhibition of Enzymes: It acts as an inhibitor of cysteine peptidase, which is involved in various biological processes.
Photophysical Behavior: The compound shows excitation-dependent fluorescence and phosphorescence, which can be utilized in various applications.
Comparison with Similar Compounds
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide can be compared with other similar compounds:
Oxirane-2-carboxamide: This compound shares a similar structure but lacks the pyridine ring, making it less versatile in terms of biological activity.
Pyridine-2,6-dicarboxamide: This compound has a different substitution pattern on the pyridine ring, leading to different coordination chemistry and biological activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This pincer-type compound has a different structure and is used in different applications, such as anion receptors and molecular switches.
Properties
IUPAC Name |
3-pyridin-3-yloxirane-2,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)9(8(11)14)6(15-9)5-2-1-3-12-4-5/h1-4,6H,(H2,10,13)(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXKUKQPTVARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(O2)(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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